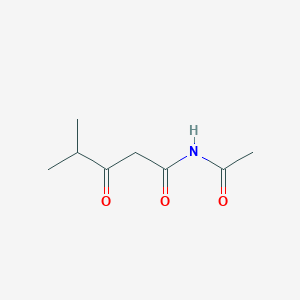

N-Acetyl-4-methyl-3-oxopentanamide

Description

Structure

3D Structure

Properties

CAS No. |

84794-25-2 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

N-acetyl-4-methyl-3-oxopentanamide |

InChI |

InChI=1S/C8H13NO3/c1-5(2)7(11)4-8(12)9-6(3)10/h5H,4H2,1-3H3,(H,9,10,12) |

InChI Key |

YXXBSVRACOGNTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC(=O)NC(=O)C |

Origin of Product |

United States |

Elucidating the Chemical Reactivity and Mechanistic Pathways of N Acetyl 4 Methyl 3 Oxopentanamide

Comprehensive Analysis of Keto-Enol Tautomerism and Equilibrium Dynamics

Like other β-dicarbonyl compounds, N-Acetyl-4-methyl-3-oxopentanamide exists as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. libretexts.orgmasterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. The equilibrium between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

The keto form contains two carbonyl groups, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group, which can form a stable six-membered ring through intramolecular hydrogen bonding. masterorganicchemistry.comchemistrysteps.com This hydrogen bond is a significant factor in stabilizing the enol tautomer.

The position of the keto-enol equilibrium is highly sensitive to several factors, most notably the solvent. In polar aprotic solvents, the keto form is generally favored, whereas in non-polar solvents, the enol form tends to predominate. researchgate.net This is because the intramolecular hydrogen bond in the enol form is more stable in non-polar environments. Studies on analogous β-keto amides have shown that the equilibrium constant (K_e = [enol]/[keto]) varies significantly with solvent polarity. researchgate.net For instance, research on similar structures demonstrates a higher percentage of the enol form in less polar solvents like chloroform (B151607) compared to polar solvents like DMSO. researchgate.net

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | Polar solvents favor the keto form; non-polar solvents favor the enol form. | The intramolecular hydrogen bond of the enol is more stable in non-polar environments. Polar solvents can disrupt this bond through intermolecular interactions. researchgate.net |

| Intramolecular H-Bonding | Stabilizes the enol form. | Formation of a stable, quasi-aromatic six-membered ring. masterorganicchemistry.com |

| Conjugation | Stabilizes the enol form. | The C=C double bond in conjugation with the C=O group provides additional resonance stabilization. chemistrysteps.com |

Investigation of Nucleophilic Addition Reactions at Carbonyl Centers

The this compound molecule possesses two electrophilic carbonyl centers: a ketone and an amide. The reactivity of these centers towards nucleophiles differs. Generally, the ketone carbonyl is more electrophilic and thus more susceptible to nucleophilic attack than the amide carbonyl. This is because the lone pair of electrons on the nitrogen atom of the amide group is delocalized into the carbonyl, reducing its electrophilicity.

However, the most significant nucleophilic character of the molecule arises from its α-carbon. In the presence of a base, the α-hydrogen is readily abstracted to form a resonance-stabilized enolate anion. libretexts.org This enolate is a potent nucleophile and can react with a wide range of electrophiles at the α-carbon, making it a cornerstone of its synthetic utility. This reactivity is fundamental to many of the cyclization reactions discussed in the following sections.

Cyclization Pathways Leading to Advanced Heterocyclic Structures

The dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds through condensation and multicomponent reactions.

This compound is a suitable substrate for the Biginelli reaction, a classic multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs (DHPMs). mdpi.com This one-pot synthesis involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. mdpi.comnih.gov The reaction with this compound would proceed by condensing with an aromatic aldehyde and urea (or thiourea) to yield a highly substituted dihydropyrimidine (B8664642).

The generally accepted mechanism involves the initial formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enolate of the β-keto amide. Subsequent cyclization via intramolecular nucleophilic attack of the terminal nitrogen on the ketone carbonyl, followed by dehydration, affords the final dihydropyrimidine ring system. The use of structurally similar β-dicarbonyl compounds, such as 4-methyl-3-oxopentanoic acid esters, in Biginelli reactions to form 6-isopropyl-3,4-dihydropyrimidines has been documented. buchler-gmbh.com

Table 2: Biginelli Reaction for Pyrimidine (B1678525) Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| This compound | Aromatic Aldehyde | Urea / Thiourea | Acid (e.g., HCl, H₂SO₄) | 4-Aryl-5-acetyl-6-isopropyl-3,4-dihydropyrimidin-2(1H)-one/thione |

Triazolopyrimidine Scaffold Construction in Multicomponent Reactions

The fusion of triazole and pyrimidine rings creates triazolopyrimidines, a class of bicyclic heterocycles with significant interest in medicinal chemistry. mdpi.comresearchgate.net this compound can serve as the three-carbon component in multicomponent reactions to construct these scaffolds.

A plausible pathway involves a three-component reaction with an aminotriazole (e.g., 3-amino-1,2,4-triazole) and an aromatic aldehyde. mdpi.com The reaction likely begins with the Knoevenagel condensation of the aldehyde and the β-keto amide to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the exocyclic amino group of the aminotriazole to the unsaturated system. The final step is an intramolecular cyclization with elimination of water to form the fused chemistrysteps.comnih.govnih.govtriazolo[4,3-a]pyrimidine ring. Research on similar syntheses using ethyl acetoacetate (B1235776) has demonstrated the viability of this approach. mdpi.com

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles.

Pyrazole (B372694) Formation: Pyrazoles are readily synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trmdpi.com The reaction of this compound with hydrazine (H₂NNH₂) would lead to the formation of a pyrazole ring. The reaction proceeds via initial attack of one of the hydrazine nitrogens on one of the carbonyl groups, followed by cyclization and dehydration. When a substituted hydrazine (e.g., phenylhydrazine) is used, a mixture of regioisomers can potentially form, depending on which carbonyl group undergoes the initial attack. This method is a robust and widely employed strategy for creating substituted pyrazoles. nih.govorientjchem.org

Isoxazole (B147169) Formation: Isoxazoles can be prepared from β-keto amides through several routes. A common method is the reaction with hydroxylamine (B1172632) (NH₂OH). nih.gov Similar to pyrazole synthesis, this involves condensation and cyclization to form the isoxazole ring. Another powerful method is the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) with the enol or enolate form of the β-keto amide. beilstein-journals.orgchemrxiv.org This approach allows for the synthesis of highly substituted isoxazoles. chemrxiv.org

Mechanistic Studies of Rearrangement Reactions in Related N-Acetyl Amides

While the primary amide itself is the subject of this article, its N-acetyl group is part of a functionality that can undergo specific rearrangement reactions, such as the Hofmann and Curtius rearrangements, which are pivotal in converting amides to amines or their derivatives. masterorganicchemistry.comlibretexts.org

The Hofmann rearrangement involves the treatment of a primary amide with bromine or another source of "Br⁺" in the presence of a strong base. wikipedia.org The reaction proceeds through the formation of an N-bromoamide intermediate, which upon deprotonation, rearranges to form an isocyanate with the loss of a bromide ion. This isocyanate can then be hydrolyzed to a primary amine (with one less carbon atom than the starting amide) and carbon dioxide. masterorganicchemistry.comwikipedia.org Alternatively, trapping the isocyanate with an alcohol yields a stable carbamate. organic-chemistry.org

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.org The acyl azide is typically prepared from a carboxylic acid derivative. The mechanism is believed to be a concerted process where the alkyl/aryl group migrates as the nitrogen gas molecule departs. wikipedia.org Like the Hofmann rearrangement, the resulting isocyanate is a versatile intermediate that can be converted to amines, carbamates, or ureas. nih.gov

For a molecule like this compound, these rearrangements would not occur on the acetyl amide under standard conditions. However, if the acetyl group were to be hydrolyzed to a primary amide, or if the entire amide functionality were part of a different synthetic precursor, these powerful transformations could be employed to access new chemical structures. For example, a derivative where the acetyl group is replaced by a carboxyl group could be converted to an acyl azide and undergo a Curtius rearrangement. These reactions underscore the synthetic potential of amide-containing molecules. nih.govnih.gov

Exploration of Enamine Formation and Transformations

The formation of enamines from β-dicarbonyl compounds is a fundamental transformation in organic chemistry, providing a versatile intermediate for various synthetic applications. However, a review of available scientific literature reveals a significant gap in the specific study of enamine formation and subsequent transformations involving this compound. While the general principles of enamine chemistry are well-established, dedicated research on this particular substrate is not present in the public domain.

Enamines are characteristically formed through the condensation reaction of a carbonyl compound with a secondary amine, typically under acid catalysis. The resulting enamine possesses a nucleophilic α-carbon, rendering it susceptible to reactions with a variety of electrophiles. This reactivity has been extensively exploited in the synthesis of complex organic molecules.

In the context of this compound, it is theoretically plausible that it could react with a secondary amine, such as pyrrolidine, morpholine, or diethylamine, to form a corresponding enamine. The reaction would likely proceed via the formation of a carbinolamine intermediate, followed by dehydration to yield the enamine. The equilibrium of this reaction is typically driven forward by the removal of water.

The transformations of such a hypothetical enamine would be expected to follow established patterns of enamine reactivity. These could include, but are not limited to:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.

Acylation: Reaction with acyl halides or anhydrides to introduce an acyl group.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Despite these theoretical possibilities, the absence of empirical data for this compound prevents a detailed discussion of its specific enamine chemistry. Without experimental findings, it is not possible to provide data on reaction conditions, yields, or the spectroscopic characterization of any potential enamine derivatives or their transformation products.

Therefore, the following data tables are presented as illustrative examples of the types of data that would be generated from such research, based on the general reactivity of related β-dicarbonyl compounds. It must be explicitly stated that this data is hypothetical and not based on actual experimental results for this compound.

Hypothetical Reaction Data for Enamine Formation

| Secondary Amine | Catalyst | Solvent | Reaction Time (h) | Hypothetical Yield (%) |

| Pyrrolidine | p-Toluenesulfonic acid | Toluene | 6 | Not Available |

| Morpholine | Acetic Acid | Benzene | 8 | Not Available |

| Diethylamine | None | Methanol (B129727) | 12 | Not Available |

Hypothetical Data for Enamine Transformations

| Enamine Derivative | Electrophile | Product | Hypothetical Yield (%) |

| Pyrrolidine Enamine | Methyl Iodide | 2-Methyl-N-Acetyl-4-methyl-3-oxopentanamide | Not Available |

| Morpholine Enamine | Benzoyl Chloride | 2-Benzoyl-N-Acetyl-4-methyl-3-oxopentanamide | Not Available |

| Diethylamine Enamine | Methyl Acrylate | Michael Adduct | Not Available |

Further experimental investigation is required to explore and characterize the enamine chemistry of this compound. Such studies would be valuable in expanding the synthetic utility of this compound and would provide the necessary data to populate the tables above with factual findings.

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For N-Acetyl-4-methyl-3-oxopentanamide, both ¹H and ¹³C NMR spectroscopy are indispensable.

In ¹H NMR, the chemical shifts, multiplicities, and coupling constants of the proton signals would allow for the definitive assignment of each hydrogen atom within the molecule. The presence of the acetyl group, the methylene (B1212753) protons adjacent to the carbonyl groups, the methine proton of the isopropyl group, and the terminal methyl protons would each produce characteristic signals. Of particular interest is the potential for keto-enol tautomerism in β-keto amides, which would be observable by the presence of distinct sets of signals for the keto and enol forms. The ratio of these forms could be quantified by integrating the respective proton signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbons, the acetyl methyl carbon, the methylene carbon, and the carbons of the isopropyl group would be identified. The presence of tautomers would also be reflected in the ¹³C NMR spectrum, with separate signals for the carbons in the keto and enol forms.

Table 1: Predicted ¹H NMR Data for this compound (Keto Form) This data is predicted and may vary from experimental values.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | Singlet | 1H | N-H |

| ~3.5-3.7 | Singlet | 2H | -CH₂- |

| ~2.8-3.0 | Septet | 1H | -CH(CH₃)₂ |

| ~2.2 | Singlet | 3H | CH₃CO-N |

| ~1.1 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound (Keto Form) This data is predicted and may vary from experimental values.

| Chemical Shift (ppm) | Assignment |

| ~205-210 | C=O (ketone) |

| ~170 | C=O (amide) |

| ~169 | C=O (acetyl) |

| ~50-55 | -CH₂- |

| ~35-40 | -CH(CH₃)₂ |

| ~24 | CH₃CO-N |

| ~18 | -CH(CH₃)₂ |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the strong carbonyl (C=O) stretching vibrations. Due to the presence of three carbonyl groups (ketone, amide, and acetyl), this region of the spectrum might show multiple, potentially overlapping, strong absorption bands typically between 1650 and 1750 cm⁻¹. The exact positions would be sensitive to the electronic environment and any hydrogen bonding. The N-H stretching vibration of the secondary amide would appear as a distinct band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed just below 3000 cm⁻¹. Furthermore, the N-H bending vibration would be expected around 1550 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound This data is predicted and may vary from experimental values.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium-Strong | N-H Stretch |

| ~2970 | Medium | C-H Stretch (Alkyl) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1700 | Strong | C=O Stretch (Acetyl) |

| ~1550 | Medium | N-H Bend (Amide II) |

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₃NO₃), the expected exact mass would be calculated and compared to the experimental value.

Standard electron ionization mass spectrometry (MS) would reveal the fragmentation pattern of the molecule. The fragmentation pathways are often predictable and provide valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the C-C bonds adjacent to the carbonyl groups and the loss of the acetyl group.

Table 4: Predicted Mass Spectrometry Data for this compound This data is predicted and may vary from experimental values.

| m/z | Possible Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₂CO]⁺ |

| 100 | [M - COCH(CH₃)₂]⁺ |

| 85 | [COCH(CH₃)₂]⁺ |

| 43 | [CH₃CO]⁺ |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. A suitable reversed-phase HPLC method would be developed to assess the purity of this compound. A single sharp peak in the chromatogram would indicate a high degree of purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions (e.g., column, mobile phase composition, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS) could be employed if the compound is sufficiently volatile and thermally stable. GC would separate the compound from any volatile impurities, and the mass spectrometer would provide identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method for monitoring reactions and assessing purity. A spot corresponding to this compound would be visualized on a TLC plate using an appropriate eluent system and a suitable visualization technique (e.g., UV light or a chemical stain). The retention factor (Rf) value would be a characteristic parameter for the compound in a given solvent system. The disappearance of starting material spots and the appearance of the product spot would signify the progression of the synthesis.

Table 5: Chromatographic Parameters for this compound These parameters are illustrative and would need to be determined experimentally.

| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Parameter |

| HPLC | C18 | Acetonitrile/Water Gradient | UV (e.g., 210 nm) | Retention Time |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate (B1210297)/Hexane (1:1) | UV (254 nm) | Rf Value |

Strategic Applications of N Acetyl 4 Methyl 3 Oxopentanamide in Contemporary Organic Synthesis

Versatility as a Key Building Block for Diverse Heterocyclic Frameworks

N-Acetyl-4-methyl-3-oxopentanamide serves as an exemplary building block for the synthesis of a wide array of heterocyclic compounds. researchgate.net The presence of multiple reactive sites within its molecular structure allows for its participation in various cyclization and condensation reactions. researchgate.net

The synthesis of substituted pyrimidine (B1678525) systems represents a significant application of β-keto amides like this compound. These frameworks are of considerable interest due to their presence in numerous biologically active molecules. The general and well-established method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound with an amidine.

In this context, this compound can react with various amidines to afford highly substituted pyrimidine derivatives. The reaction proceeds through an initial condensation, followed by cyclization and dehydration to yield the aromatic pyrimidine core. This approach allows for the introduction of a variety of substituents onto the pyrimidine ring, depending on the choice of the starting β-keto amide and the amidine.

A representative reaction scheme for the synthesis of a substituted pyrimidin-4-ol from a β-keto ester and an amidine is depicted below. A similar pathway is applicable for this compound.

| Reactants | Product | Reaction Type | Reference |

| β-Keto Ester, Amidine | 2,6-Disubstituted Pyrimidin-4-ol | Condensation/Cyclization | nih.gov |

This synthetic strategy is notable for its efficiency and the diversity of the pyrimidine derivatives it can produce.

The fusion of a triazole ring with a pyrimidine system gives rise to triazolopyrimidines, a class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.netnih.govrsc.org The synthesis of these bicyclic heterocycles can be effectively achieved using this compound as a key precursor.

A common synthetic route involves the condensation of a β-dicarbonyl compound with an aminotriazole. researchgate.net this compound, with its 1,3-dicarbonyl functionality, is an ideal substrate for this transformation. The reaction with 3-amino-1,2,4-triazole, for instance, would proceed via initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the triazolo[1,5-a]pyrimidine scaffold. The specific substitution pattern on the resulting triazolopyrimidine is dictated by the structure of the starting β-keto amide.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | 3-Amino-1,2,4-triazole | Substituted Triazolo[1,5-a]pyrimidine | researchgate.net |

This method provides a direct and versatile entry into the synthesis of novel triazolopyrimidine derivatives for further chemical and biological investigation.

Participation in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a final product that incorporates portions of all the starting materials, are powerful tools in modern organic synthesis for generating molecular complexity and diversity. nih.govnih.gov β-Keto amides, such as this compound, are particularly well-suited for use in MCRs due to their inherent multifunctionality. researchgate.net

The electrophilic nature of the ketone and amide carbonyl carbons, coupled with the nucleophilicity of the enolizable α-carbon and the amide nitrogen, allows this compound to engage in a variety of bond-forming events within a single reaction vessel. This capability significantly enhances synthetic efficiency by reducing the number of individual reaction and purification steps.

An example of a multicomponent reaction involving a β-keto amide could be a variation of the Hantzsch pyridine (B92270) synthesis, where this compound, an aldehyde, and a source of ammonia (B1221849) could condense to form a dihydropyridine (B1217469) derivative. The versatility of β-keto amides in such reactions opens up avenues for the rapid generation of libraries of complex heterocyclic compounds. researchgate.net

Utility in the Development of Complex Molecular Architectures and Scaffolds for Chemical Exploration

The structural framework of this compound serves as a valuable starting point for the construction of more intricate and functionally rich molecular architectures. nih.gov Its ability to be elaborated into various heterocyclic systems, as previously discussed, is a testament to its utility as a scaffold for chemical exploration.

Furthermore, the reactivity of the β-keto amide moiety can be harnessed to introduce additional functional groups and build larger, more complex molecules. For instance, the oxidation of β-ketoamides can lead to the formation of vicinal tricarbonyl amides, which are themselves highly reactive and synthetically useful intermediates. acs.org These vicinal tricarbonyl compounds can then be further derivatized, for example, by condensation with diamines to form quinoxaline (B1680401) derivatives, demonstrating a pathway to more complex polycyclic systems. acs.org

| Starting Material | Intermediate | Final Product | Transformation | Reference |

| β-Ketoamide | Vicinal Tricarbonyl Amide | Quinoxaline Derivative | Oxidation, then Condensation | acs.org |

Moreover, the incorporation of the keto-amide functionality into peptide-like structures has been explored in the development of protease inhibitors, highlighting the role of this scaffold in creating molecules with specific biological functions. nih.gov The peptidic α-ketoamides have shown promise as inhibitors of rhomboid proteases, where the keto-amide acts as an electrophilic "warhead". nih.gov This underscores the potential of this compound and related structures as foundational elements in the design of sophisticated and biologically relevant molecules.

Computational and Theoretical Chemistry Studies on N Acetyl 4 Methyl 3 Oxopentanamide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

There are no specific studies reporting quantum chemical calculations on N-Acetyl-4-methyl-3-oxopentanamide. Such studies would typically employ methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, and atomic charges. This information is crucial for understanding the molecule's reactivity and bonding characteristics. Without these calculations, a detailed analysis of its electronic properties remains speculative.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The conformational landscape of this compound has not been explored through molecular dynamics (MD) simulations in any published research. MD simulations are instrumental in understanding how the molecule behaves over time, revealing its stable conformations and the energy barriers between them. This is particularly important for a flexible molecule like this compound, as its shape can significantly influence its interactions with other molecules.

Mechanistic Insights through Transition State Calculations and Reaction Pathway Modeling

Detailed mechanistic studies involving transition state calculations and reaction pathway modeling for this compound are absent from the literature. These computational techniques are vital for elucidating the mechanisms of chemical reactions, identifying intermediate structures, and determining reaction kinetics. The lack of such studies means that the reactivity of this compound in various chemical transformations has not been theoretically characterized.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no published works that focus on the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their validation with experimental data. This type of research is essential for confirming the molecule's structure and for interpreting experimental spectroscopic results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.